molecular formula C8H7F11O2 B3040811 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol CAS No. 243128-41-8

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol

Cat. No.: B3040811
CAS No.: 243128-41-8
M. Wt: 344.12 g/mol
InChI Key: UDRGWQXICZMATL-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol is a fluorinated alcohol compound with the molecular formula C8H5F11O2. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol typically involves the reaction of heptafluoropropyl ether with a suitable fluorinated precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound while maintaining high efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or alkyl-substituted compounds.

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and ability to penetrate biological membranes. This property is particularly valuable in drug design, where the compound can modulate the activity of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol
  • 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl

Uniqueness

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol stands out due to its unique combination of high fluorine content and the presence of a heptafluoropropoxy group. This structural feature imparts exceptional chemical stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F11O2/c9-4(2-1-3-20,6(12,13)14)21-8(18,19)5(10,11)7(15,16)17/h20H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRGWQXICZMATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F11O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896495
Record name 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243128-41-8
Record name 4,5,5,5-Tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243128-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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